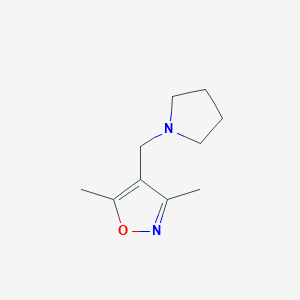![molecular formula C16H19ClF3N3 B3035267 3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine CAS No. 306977-24-2](/img/structure/B3035267.png)
3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine
Overview
Description
3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine is a complex heterocyclic compound characterized by its unique chemical structure It features a combination of chloro, trifluoromethyl, piperidino, and dihydropyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine can be achieved through several routes:
Nucleophilic substitution reactions: : Starting from halogenated pyridine derivatives, nucleophilic substitution with piperidine can introduce the piperidino group.
Multi-step synthesis involving protection and deprotection steps: : The trifluoromethyl and chloro groups are often introduced through specific reagents like trifluoromethylation agents and chlorinating agents.
Typical reaction conditions include controlled temperatures, use of polar aprotic solvents, and catalysts to drive the reactions to completion.
Industrial Production Methods
Industrial production might scale these synthetic routes using continuous flow reactors to enhance yield and purity while maintaining stringent control over reaction parameters. High-performance liquid chromatography (HPLC) is commonly employed to ensure the product's purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the piperidino or dihydropyridinyl sites.
Reduction: : Reduction reactions can target the pyridine ring, potentially converting it to a more saturated ring system.
Common Reagents and Conditions
Oxidation: : Agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) under mild conditions.
Substitution: : Utilizing bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate nucleophiles.
Major Products
Oxidative and reductive reactions yield more functionalized or simplified derivatives.
Substitution reactions can yield a wide array of analogs, depending on the introduced nucleophiles.
Scientific Research Applications
3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine has diverse applications:
In Chemistry: : Used as a building block for synthesizing more complex molecules, often in medicinal chemistry research.
In Biology: : Studied for its interaction with various biological targets, including enzymes and receptors.
In Medicine:
In Industry: : Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, including binding to receptor sites or inhibiting enzyme activities. Its structural features enable it to fit into the active sites of biological macromolecules, thereby modulating their functions. Pathways involved often include signal transduction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-[4-pyrrolidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine
3-chloro-2-[4-morpholino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine
3-chloro-2-[4-azepano-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine
Uniqueness
The primary uniqueness of 3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity compared to its analogs. The piperidino group, in particular, is responsible for its distinct pharmacological properties.
That's your deep dive into this intriguing compound. Anything else in the world of chemistry you need?
Properties
IUPAC Name |
3-chloro-2-(4-piperidin-1-yl-3,6-dihydro-2H-pyridin-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3N3/c17-14-10-12(16(18,19)20)11-21-15(14)23-8-4-13(5-9-23)22-6-2-1-3-7-22/h4,10-11H,1-3,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONFAOXLUYDTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,6-Dimethylmorpholino)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B3035184.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035185.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3035187.png)
![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3035188.png)


![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine](/img/structure/B3035194.png)
![1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B3035196.png)
![2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione](/img/structure/B3035199.png)
![8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B3035200.png)
![4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide](/img/structure/B3035201.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B3035204.png)
![7-Chloro-4-[(3-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035205.png)
